3-(4-Methoxy-3-methylphenyl)picolinic acid
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Overview
Description
“3-(4-Methoxy-3-methylphenyl)picolinic acid, 95%” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound, 95%” are not explicitly mentioned in the sources .Scientific Research Applications
Analytical Methods for Antioxidant Activity
Analytical methods for determining antioxidant activity are crucial in evaluating the potential of compounds like 3-(4-Methoxy-3-methylphenyl)picolinic acid for their capacity to scavenge free radicals. A review of tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP provides a framework for assessing the antioxidant activity of picolinic acid derivatives. These methods are based on the transfer of a hydrogen atom or an electron and are essential for analyzing the antioxidant capacity of complex samples, which could include derivatives of picolinic acid (Munteanu & Apetrei, 2021).
Pharmacological and Industrial Importance of Phenolic Compounds
The review of syringic acid (SA), a phenolic compound, for its wide range of therapeutic applications, including antioxidant, antimicrobial, anti-inflammatory activities, and its potential in disease prevention, provides insight into how similar phenolic structures like this compound might have comparable applications. Such compounds could be explored for their biomedical applications and industrial use, demonstrating the vast potential of phenolic compounds in scientific research and therapy (Srinivasulu et al., 2018).
Mechanism of Action
Target of Action
The primary target of 3-(4-Methoxy-3-methylphenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is crucial as it affects the normal functioning of the ZFPs .
Biochemical Pathways
The compound plays a key role in zinc transport . By binding to ZFPs and disrupting zinc binding, it affects the normal functioning of these proteins, which are involved in various biochemical pathways, including viral replication and packaging .
Pharmacokinetics
Its mode of action suggests that it may have good bioavailability, given its ability to bind to zfps and disrupt zinc binding .
Result of Action
The compound has been shown to be an anti-viral in vitro and in vivo . It works in conjunction with other cytokines such as interferon gamma to affect immune responses . Therefore, it has potential therapeutic targets in viral infections .
Safety and Hazards
Properties
IUPAC Name |
3-(4-methoxy-3-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-8-10(5-6-12(9)18-2)11-4-3-7-15-13(11)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDKSGKDJXRCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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